3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C19H16FN3O and its molecular weight is 321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.12774030 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and In Vitro Biological Properties
A study by Hutchinson et al. (2001) delved into the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, revealing potent cytotoxic properties in vitro against certain human breast cancer cell lines, highlighting their potential as antitumor agents. The research emphasized the compound's selective toxicity, offering a promising avenue for targeted cancer therapy (Hutchinson et al., 2001).
Fluorine Substituted α-Aminophosphonic Acids
Makki et al. (2018) investigated novel fluorine-substituted α-amino phosphonic acids containing a triazinone moiety, synthesized through a series of reactions starting from fluoroacylation. These compounds exhibited significant antioxidant properties, indicating their potential utility in developing new therapeutic agents with antioxidant capabilities (Makki, Abdel-Rahman, & Alharbi, 2018).
Antitumor Activity of 3-Amino-N-Phenyl-Indazole Derivatives
Hao et al. (2017) synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrating its inhibitory effects on the proliferation of certain cancer cell lines, which underscores the potential of such compounds in cancer treatment (Hao et al., 2017).
Fluorescent Logic Gates
Gauci and Magri (2022) developed compounds based on 4-amino-N-aryl-1,8-naphthalimide fluorophores that acted as fluorescent logic gates, responsive to changes in pH, metal ions, and solvent polarity. These findings could have significant implications in the development of molecular tools for probing cellular and protein interfaces (Gauci & Magri, 2022).
Novel Antibacterial 8-Chloroquinolone
Kuramoto et al. (2003) explored the synthesis of m-aminophenyl groups as N-1 substituents of naphthyridones and quinolones, leading to compounds with potent antibacterial activities. The structural analysis revealed a distorted orientation of the N-1 aromatic group, which could be key to their antibacterial efficacy (Kuramoto et al., 2003).
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O/c20-13-9-11-14(12-10-13)21-19-18-16(7-4-8-17(18)24)23(22-19)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNMIARBTOYISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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